Isononyl isooctyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isononyl isooctyl phthalate is a chemical compound belonging to the phthalate family, which are primarily used as plasticizers. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is commonly used in the production of polyvinyl chloride (PVC) plastics, which are found in a wide range of products, including medical devices, food packaging, and toys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isononyl isooctyl phthalate typically involves the esterification of phthalic anhydride with isononyl and isooctyl alcohols. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where phthalic anhydride and the alcohols are continuously fed into the reactor. The reaction mixture is heated and stirred to promote the esterification process. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Isononyl isooctyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of phthalic acid derivatives, while reduction may yield alcohol derivatives .
Scientific Research Applications
Isononyl isooctyl phthalate has a wide range of scientific research applications, including:
Chemistry: It is used as a plasticizer in the synthesis of various polymers and materials.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: It is used in the production of medical devices, such as blood bags and tubing, due to its flexibility and durability.
Mechanism of Action
The mechanism of action of isononyl isooctyl phthalate involves its interaction with cellular components, such as enzymes and receptors. It can act as an endocrine disruptor, interfering with the normal functioning of hormonal systems. The compound can bind to hormone receptors, altering their activity and leading to various physiological effects. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
Diisononyl phthalate (DINP): Similar in structure and used as a plasticizer in various applications.
Diisooctyl phthalate (DIOP): Another phthalate used as a plasticizer with similar properties.
Di(2-ethylhexyl) phthalate (DEHP): Widely used plasticizer with similar applications but different toxicity profile.
Uniqueness
Isononyl isooctyl phthalate is unique due to its specific combination of isononyl and isooctyl groups, which provide it with distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high flexibility and durability, such as medical devices and automotive parts .
Properties
CAS No. |
96532-79-5 |
---|---|
Molecular Formula |
C25H40O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-O-(6-methylheptyl) 1-O-(7-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H40O4/c1-20(2)14-8-5-6-12-18-28-24(26)22-16-10-11-17-23(22)25(27)29-19-13-7-9-15-21(3)4/h10-11,16-17,20-21H,5-9,12-15,18-19H2,1-4H3 |
InChI Key |
LZZFTQBNXQLULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.